Cas no 2172501-44-7 (2-(1-butyl-5-propyl-1H-1,2,3-triazol-4-yl)acetonitrile)
2-(1-butyl-5-propyl-1H-1,2,3-triazol-4-yl)acetonitrile Chemical and Physical Properties
Names and Identifiers
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- EN300-1598555
- 2172501-44-7
- 2-(1-butyl-5-propyl-1H-1,2,3-triazol-4-yl)acetonitrile
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- Inchi: 1S/C11H18N4/c1-3-5-9-15-11(6-4-2)10(7-8-12)13-14-15/h3-7,9H2,1-2H3
- InChI Key: KOZIZUPOIXMMPR-UHFFFAOYSA-N
- SMILES: N1(CCCC)C(=C(CC#N)N=N1)CCC
Computed Properties
- Exact Mass: 206.153146591g/mol
- Monoisotopic Mass: 206.153146591g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 54.5Ų
2-(1-butyl-5-propyl-1H-1,2,3-triazol-4-yl)acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1598555-0.05g |
2-(1-butyl-5-propyl-1H-1,2,3-triazol-4-yl)acetonitrile |
2172501-44-7 | 0.05g |
$1428.0 | 2023-06-04 | ||
| Enamine | EN300-1598555-0.1g |
2-(1-butyl-5-propyl-1H-1,2,3-triazol-4-yl)acetonitrile |
2172501-44-7 | 0.1g |
$1496.0 | 2023-06-04 | ||
| Enamine | EN300-1598555-0.25g |
2-(1-butyl-5-propyl-1H-1,2,3-triazol-4-yl)acetonitrile |
2172501-44-7 | 0.25g |
$1564.0 | 2023-06-04 | ||
| Enamine | EN300-1598555-0.5g |
2-(1-butyl-5-propyl-1H-1,2,3-triazol-4-yl)acetonitrile |
2172501-44-7 | 0.5g |
$1632.0 | 2023-06-04 | ||
| Enamine | EN300-1598555-1.0g |
2-(1-butyl-5-propyl-1H-1,2,3-triazol-4-yl)acetonitrile |
2172501-44-7 | 1g |
$1701.0 | 2023-06-04 | ||
| Enamine | EN300-1598555-2.5g |
2-(1-butyl-5-propyl-1H-1,2,3-triazol-4-yl)acetonitrile |
2172501-44-7 | 2.5g |
$3332.0 | 2023-06-04 | ||
| Enamine | EN300-1598555-5.0g |
2-(1-butyl-5-propyl-1H-1,2,3-triazol-4-yl)acetonitrile |
2172501-44-7 | 5g |
$4930.0 | 2023-06-04 | ||
| Enamine | EN300-1598555-10.0g |
2-(1-butyl-5-propyl-1H-1,2,3-triazol-4-yl)acetonitrile |
2172501-44-7 | 10g |
$7312.0 | 2023-06-04 | ||
| Enamine | EN300-1598555-50mg |
2-(1-butyl-5-propyl-1H-1,2,3-triazol-4-yl)acetonitrile |
2172501-44-7 | 50mg |
$1428.0 | 2023-09-23 | ||
| Enamine | EN300-1598555-100mg |
2-(1-butyl-5-propyl-1H-1,2,3-triazol-4-yl)acetonitrile |
2172501-44-7 | 100mg |
$1496.0 | 2023-09-23 |
2-(1-butyl-5-propyl-1H-1,2,3-triazol-4-yl)acetonitrile Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 2-(1-butyl-5-propyl-1H-1,2,3-triazol-4-yl)acetonitrile
Comprehensive Overview of 2-(1-butyl-5-propyl-1H-1,2,3-triazol-4-yl)acetonitrile (CAS No. 2172501-44-7)
2-(1-butyl-5-propyl-1H-1,2,3-triazol-4-yl)acetonitrile (CAS No. 2172501-44-7) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, agrochemicals, and material science. This compound belongs to the 1,2,3-triazole family, a class of heterocyclic compounds known for their versatility and wide-ranging applications. The presence of both butyl and propyl substituents, along with the acetonitrile moiety, contributes to its unique chemical properties, making it a valuable intermediate in synthetic chemistry.
In recent years, the demand for 1,2,3-triazole derivatives has surged due to their role in click chemistry, a revolutionary approach in synthetic organic chemistry. Researchers and industries are increasingly exploring 2-(1-butyl-5-propyl-1H-1,2,3-triazol-4-yl)acetonitrile for its potential in drug discovery, particularly in the development of antiviral and anticancer agents. Its structural flexibility allows for easy modification, enabling the creation of novel compounds with enhanced bioactivity.
The compound's CAS No. 2172501-44-7 is a critical identifier for researchers and regulatory bodies, ensuring precise tracking and compliance in global chemical databases. Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, which ensures high yield and selectivity. This method aligns with the growing trend of green chemistry, as it minimizes waste and reduces the need for hazardous reagents.
Beyond pharmaceuticals, 2-(1-butyl-5-propyl-1H-1,2,3-triazol-4-yl)acetonitrile has found applications in agrochemicals, where it serves as a precursor for herbicides and fungicides. Its stability under various environmental conditions makes it a reliable candidate for crop protection formulations. Additionally, the compound's nitrile group offers reactivity that is exploitable in polymer chemistry, contributing to the development of advanced materials with tailored properties.
One of the most frequently asked questions about this compound revolves around its solubility and stability. Studies indicate that it exhibits moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and acetonitrile, while remaining stable under standard storage conditions. These characteristics are crucial for its handling and application in industrial and laboratory settings.
The rise of artificial intelligence (AI) in chemical research has further amplified interest in 2-(1-butyl-5-propyl-1H-1,2,3-triazol-4-yl)acetonitrile. Computational models are being employed to predict its reactivity and optimize synthesis pathways, reducing time and costs. This synergy between experimental and theoretical approaches underscores the compound's relevance in modern chemistry.
In conclusion, 2-(1-butyl-5-propyl-1H-1,2,3-triazol-4-yl)acetonitrile (CAS No. 2172501-44-7) represents a multifaceted compound with broad applications across diverse industries. Its role in drug discovery, agrochemicals, and material science highlights its importance in advancing scientific and technological innovations. As research continues to uncover its potential, this compound is poised to remain a focal point in the chemical community.
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